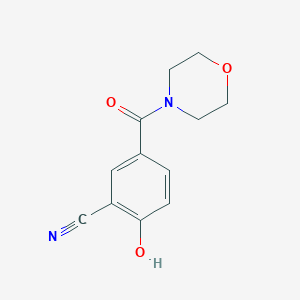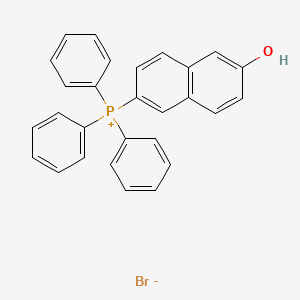
(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide is a complex organic compound that features a naphthalene ring substituted with a hydroxyl group and a triphenylphosphonium moiety, along with a bromide counterion
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 6-hydroxynaphthalene-2-carboxylic acid with triphenylphosphine in the presence of a brominating agent such as hydrobromic acid. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of (6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The triphenylphosphonium moiety can undergo reduction reactions to form triphenylphosphine oxide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Quinone derivatives from oxidation reactions.
Triphenylphosphine oxide derivatives from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
科学研究应用
(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound's ability to interact with biological membranes makes it useful in the study of mitochondrial function and oxidative stress.
Medicine: Its derivatives may have potential as therapeutic agents, particularly in the treatment of mitochondrial diseases.
Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism by which (6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide exerts its effects involves its interaction with cellular components. The triphenylphosphonium moiety can target mitochondria due to its lipophilic nature, allowing it to cross cell membranes and accumulate within mitochondria. Once inside, it can modulate mitochondrial function and influence cellular processes such as apoptosis and energy production.
Molecular Targets and Pathways Involved:
Mitochondrial membrane potential
Reactive oxygen species (ROS) production
Apoptotic signaling pathways
相似化合物的比较
Triphenylphosphonium chloride
Triphenylphosphonium iodide
6-Hydroxynaphthalene-2-carboxylic acid
This compound's unique properties and potential applications make it a valuable subject of study in various scientific fields. Its ability to interact with biological systems and influence mitochondrial function opens up possibilities for new therapeutic and industrial applications.
属性
CAS 编号 |
844468-44-6 |
|---|---|
分子式 |
C28H22BrOP |
分子量 |
485.3 g/mol |
IUPAC 名称 |
(6-hydroxynaphthalen-2-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H21OP.BrH/c29-24-18-16-23-21-28(19-17-22(23)20-24)30(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-21H;1H |
InChI 键 |
QMSZFRBVGISFKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


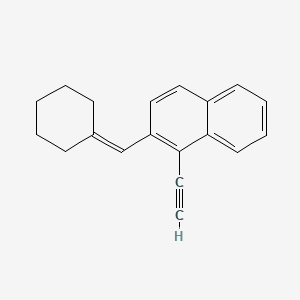
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
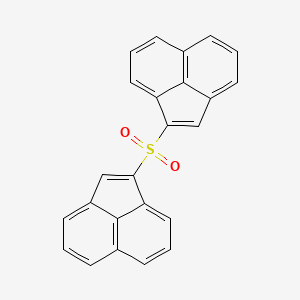
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
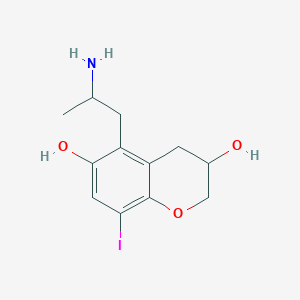
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
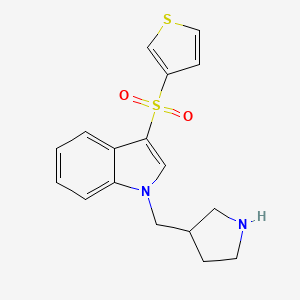
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
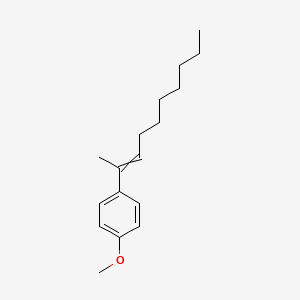
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
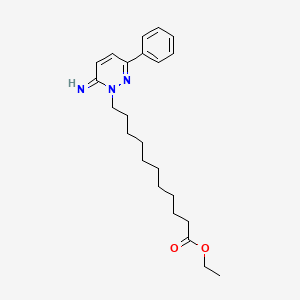
![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)
